molecular formula C9H16O5 B6363337 [(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol CAS No. 58763-00-1

[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Cat. No.: B6363337
CAS No.: 58763-00-1
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-XUTVFYLZSA-N
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Description

[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.09977361 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol (CAS No. 58763-00-1) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action and relevant case studies.

  • Molecular Formula : C9_9H16_{16}O5_5
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : ((3aR,4R,6S,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
  • Purity : 97% .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study involving human breast carcinoma (MDA-MB-231) cells demonstrated that treatment with this compound resulted in a 40% inhibition of cell growth at concentrations higher than 3 µM. The IC50_{50} was found to be 0.6 µM , indicating a potent effect on cell viability .

Table 1: Anticancer Activity of this compound

Cell LineConcentration (µM)% Growth InhibitionIC50_{50} (µM)
MDA-MB-231>3400.6

The mechanism by which this compound exerts its biological effects appears to involve the induction of cell cycle arrest. It was observed that the compound does not significantly affect the adhesive properties of the cells but rather slows down their proliferation . This suggests a targeted action on cellular machinery involved in replication.

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of this compound:

  • Study on MDA-MB-231 Cells :
    • Objective : To assess the growth inhibition potential.
    • Findings : Significant reduction in cell proliferation was noted with a clear dose-dependent response .
  • Cell Viability Assays :
    • The WST-1 tetrazolium salt assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated a correlation between the concentration of the compound and the number of metabolically active cells .

Properties

IUPAC Name

[(3aR,4S,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-XUTVFYLZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@@H]([C@@H]2O1)OC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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